molecular formula C21H25N3O2 B2792989 1-[[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]-3-phenylurea CAS No. 2418728-41-1

1-[[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]-3-phenylurea

Cat. No. B2792989
CAS RN: 2418728-41-1
M. Wt: 351.45
InChI Key: ANYHHOIKXUOVMN-UHFFFAOYSA-N
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Description

Aziridines are organic compounds that contain the aziridine functional group, a three-membered heterocycle with one amine and two methylene bridges . They are used as building blocks for polyamines by anionic and cationic ring-opening polymerization . The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .


Synthesis Analysis

Aziridines can be synthesized through several routes. One method involves the ring-opening reaction of an epoxide with sodium azide, followed by reduction of the azide with triphenylphosphine accompanied by expulsion of nitrogen gas . Another method involves the reaction of N-tosyl imines with in situ generated iodomethyllithium .


Molecular Structure Analysis

The bond angles in aziridines are approximately 60°, considerably less than the normal hydrocarbon bond angle of 109.5°, which results in angle strain .


Chemical Reactions Analysis

Aziridines can undergo various chemical reactions. For example, they can participate in anionic copolymerization, leading to the formation of block copolymers . They can also undergo nucleophilic ring opening .


Physical And Chemical Properties Analysis

Aziridines are less basic than acyclic aliphatic amines, with a pKa of 7.9 for the conjugate acid, due to increased s character of the nitrogen free electron pair . Angle strain in aziridines also increases the barrier to nitrogen inversion .

Future Directions

Future research directions could involve exploring new synthesis methods for aziridines, investigating their properties, and developing new applications for their polymers .

properties

IUPAC Name

1-[[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c25-21(23-18-6-2-1-3-7-18)22-12-17-5-4-8-20(11-17)26-15-19-14-24(19)13-16-9-10-16/h1-8,11,16,19H,9-10,12-15H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYHHOIKXUOVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC=CC(=C3)CNC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]-3-phenylurea

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